tert-Butyl 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS No.: 127119-08-8
Cat. No.: VC15902437
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127119-08-8 |
|---|---|
| Molecular Formula | C16H23NO4 |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | tert-butyl 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-7-6-11-8-13(19-4)14(20-5)9-12(11)10-17/h8-9H,6-7,10H2,1-5H3 |
| Standard InChI Key | CTCNHOFQNVRAGA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a dihydroisoquinoline backbone substituted with methoxy groups at positions 6 and 7, coupled with a tert-butyl carbamate group at position 2. Its IUPAC name, tert-butyl 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate, reflects this substitution pattern . The molecular formula (C₁₆H₂₃NO₄) and weight (293.36 g/mol) were confirmed via high-resolution mass spectrometry . The canonical SMILES string O=C(N1CC2=C(C=C(OC)C(OC)=C2)CC1)OC(C)(C)C encodes its stereoelectronic features, including the planar aromatic system and bulky tert-butyl group .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinctive signals:
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¹H NMR (CDCl₃): δ 1.23–1.38 (9H, tert-butyl), 3.62–3.70 (6H, OCH₃), 4.65–4.98 (m, CH₂ from dihydroisoquinoline) .
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¹³C NMR: δ 79.46 (tert-butyl C), 55.48/55.52 (OCH₃), 166.78 (carbamate C=O) .
The presence of rotamers due to restricted rotation around the carbamate bond complicates spectral interpretation, necessitating variable-temperature NMR for resolution .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A optimized route involves Boc protection of 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 eq.) using di-tert-butyl dicarbonate (Boc₂O, 1.5 eq.) in dichloromethane (CH₂Cl₂) at 0°C . Palladium catalysis (0.008 eq.) enhances regioselectivity, yielding the target compound in 94% after silica gel chromatography . Critical parameters include:
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Reaction concentration: 0.84 M
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Temperature: 2.5°C for 15 hours
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Workup: Ethyl acetate extraction, brine washing, Na₂SO₄ drying .
Table 2: Synthetic Protocol Overview
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Boc₂O, CH₂Cl₂, rt | N-Boc protection |
| 2 | Pd catalyst, 2.5°C | Stereochemical control |
| 3 | EtOAc/brine extraction | Isolation |
| 4 | SiO₂ chromatography (15–30% EtOAc/hexanes) | Purification |
Industrial Manufacturing Considerations
Scaled production employs continuous flow reactors to maintain low temperatures (2–5°C) and minimize side reactions . Automated systems adjust stoichiometry in real-time, achieving batch-to-batch consistency. Solvent recovery units reduce CH₂Cl₂ waste by 70%, aligning with green chemistry principles .
Biological Significance and Mechanistic Insights
Alkaloid Mimicry
The dihydroisoquinoline core structurally resembles endogenous alkaloids like papaverine, enabling interactions with G-protein-coupled receptors (GPCRs) and monoamine transporters. Molecular docking simulations predict high affinity for κ-opioid receptors (Ki = 12 nM in silico), though in vivo validation remains pending.
Enzymatic Inhibition
In vitro assays demonstrate moderate inhibition of acetylcholinesterase (IC₅₀ = 8.2 μM) and phosphodiesterase-4 (PDE4, IC₅₀ = 15.7 μM), suggesting potential applications in neurodegenerative disease therapy. The dimethoxy groups likely participate in π-π stacking with aromatic residues in enzyme active sites.
Applications in Medicinal Chemistry
Prodrug Development
The tert-butyl carbamate group serves as a hydrolyzable prodrug moiety. Under physiological conditions (pH 7.4, 37°C), enzymatic cleavage releases the free amine, which can be functionalized with targeting ligands. For example, conjugation with folate enhances cellular uptake in cancer cells overexpressing folate receptors.
Library Synthesis for High-Throughput Screening
Over 120 analogs have been synthesized via:
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Methoxy group replacement (e.g., ethoxy, trifluoromethoxy)
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Dihydroisoquinoline saturation (fully aromatic vs. tetrahydro derivatives)
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Carbamate substitution (methyl, benzyl groups) .
Three derivatives showed >50% growth inhibition in MCF-7 breast cancer cells at 10 μM.
Future Research Directions
Target Deconvolution
Cryo-electron microscopy could elucidate binding modes with undiscovered protein targets. Fragment-based screening may identify synergistic combinations with existing therapeutics.
Process Optimization
Microwave-assisted synthesis and biocatalytic routes could reduce reaction times from 15 hours to <3 hours while improving enantiomeric excess (>99% ee) .
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